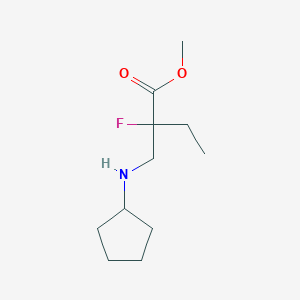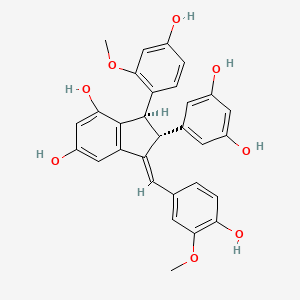
GnemontaninC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GnemontaninC is a naturally occurring compound found in certain plant species. It belongs to the class of polyphenolic compounds, which are known for their antioxidant properties. This compound has garnered attention in recent years due to its potential therapeutic benefits, including anti-inflammatory, anticancer, and antimicrobial activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of GnemontaninC typically involves the extraction from natural sources, followed by purification processes. synthetic routes have also been developed to produce this compound in the laboratory. One common method involves the use of precursor molecules that undergo a series of chemical reactions, including hydroxylation and cyclization, to form the final compound. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials. The process includes solvent extraction, filtration, and chromatographic techniques to isolate and purify the compound. Advances in biotechnology have also enabled the use of genetically modified organisms to produce this compound in a more sustainable and cost-effective manner.
Análisis De Reacciones Químicas
Types of Reactions: GnemontaninC undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are reactive intermediates with potential biological activity.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives, which may exhibit different biological properties.
Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups, altering its chemical and biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve the desired substitutions.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique chemical and biological properties. These derivatives are often studied for their potential therapeutic applications.
Aplicaciones Científicas De Investigación
GnemontaninC has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study polyphenolic chemistry and reaction mechanisms.
Biology: Investigated for its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. Studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation in various disease models.
Industry: Utilized in the development of natural antioxidants for food preservation and cosmetic formulations.
Mecanismo De Acción
The mechanism of action of GnemontaninC involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: this compound scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Enzyme Inhibition: It inhibits enzymes involved in inflammation and cancer progression, such as cyclooxygenase and matrix metalloproteinases.
Signal Transduction Modulation: this compound modulates signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cancer.
Comparación Con Compuestos Similares
GnemontaninC is often compared with other polyphenolic compounds, such as:
Resveratrol: Both compounds exhibit antioxidant and anticancer properties, but this compound has shown higher potency in certain studies.
Quercetin: Similar to this compound, quercetin has anti-inflammatory and antimicrobial activities. this compound’s unique structure provides distinct advantages in specific applications.
Epigallocatechin Gallate (EGCG): Found in green tea, EGCG shares antioxidant properties with this compound. The two compounds differ in their molecular targets and pathways, making them complementary in therapeutic research.
Propiedades
Fórmula molecular |
C30H26O8 |
|---|---|
Peso molecular |
514.5 g/mol |
Nombre IUPAC |
(1E,2R,3R)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxy-2-methoxyphenyl)-1-[(4-hydroxy-3-methoxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol |
InChI |
InChI=1S/C30H26O8/c1-37-26-14-17(31)4-5-21(26)30-28(16-9-18(32)11-19(33)10-16)22(23-12-20(34)13-25(36)29(23)30)7-15-3-6-24(35)27(8-15)38-2/h3-14,28,30-36H,1-2H3/b22-7-/t28-,30+/m1/s1 |
Clave InChI |
QETXSBUOYRIHDY-XHSQVBQFSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=C/2\[C@H]([C@@H](C3=C2C=C(C=C3O)O)C4=C(C=C(C=C4)O)OC)C5=CC(=CC(=C5)O)O)O |
SMILES canónico |
COC1=C(C=CC(=C1)C=C2C(C(C3=C2C=C(C=C3O)O)C4=C(C=C(C=C4)O)OC)C5=CC(=CC(=C5)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B15242530.png)
![2-amino-1-[(3S)-3-[benzyl(methyl)amino]piperidin-1-yl]propan-1-one](/img/structure/B15242536.png)
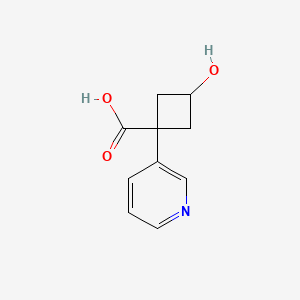

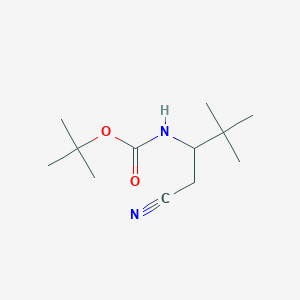
![2-Cyclopropylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B15242562.png)
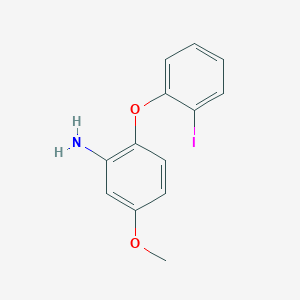
![7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B15242571.png)
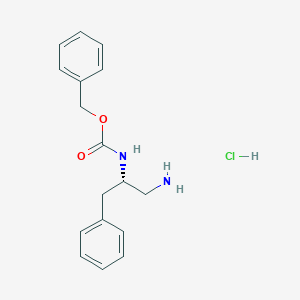
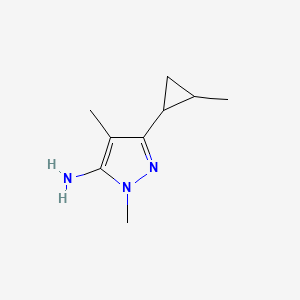
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-(tert-butylsulfinylamino)cyclohexyl]urea](/img/structure/B15242598.png)


